Ono-AE1-329 -

Ono-AE1-329

Catalog Number: EVT-277504
CAS Number:
Molecular Formula: C23H32O6S2
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ONO-AE1-329 is a novel agonist of the prostaglandin PGE2 receptor EP4.
Synthesis Analysis

The synthesis of Ono-AE1-329 involves several key steps, typically starting from simpler organic compounds. While specific proprietary methods may not be publicly disclosed, general synthetic routes for similar compounds include:

  1. Formation of the Core Structure: This often begins with the construction of a bicyclic or tricyclic framework, which serves as the backbone for further functionalization.
  2. Functional Group Modifications: Subsequent reactions introduce various functional groups, such as sulfonyl and hydroxyl groups, to enhance receptor selectivity and binding affinity.
  3. Purification: The final product is purified through techniques such as chromatography to ensure high purity and yield.

Parameters like temperature, reaction time, and solvent choice are critical during synthesis to optimize yield and minimize by-products.

Molecular Structure Analysis

The molecular structure of Ono-AE1-329 can be characterized by its unique arrangement of atoms that facilitate its interaction with the EP4 receptor. Notable features include:

  • Bicyclic Framework: This core structure is essential for receptor binding.
  • Sulfonyl Groups: These contribute to the compound's solubility and biological activity.
  • Hydroxyl Functionalities: These groups are crucial for hydrogen bonding with the receptor.

The three-dimensional conformation of Ono-AE1-329 allows it to fit into the binding pocket of the EP4 receptor, which is vital for its agonistic activity.

Chemical Reactions Analysis

Ono-AE1-329 participates in several chemical reactions relevant to its pharmacological activity:

  1. Receptor Binding: The primary reaction involves binding to the EP4 receptor, leading to downstream signaling cascades that affect cardiovascular function.
  2. Inhibition of Platelet Aggregation: Ono-AE1-329 has been shown to inhibit platelet aggregation by modulating intracellular signaling pathways associated with thrombus formation .
  3. Cardiovascular Effects: In vivo studies indicate that Ono-AE1-329 can alter hemodynamic parameters such as cardiac output and stroke volume through its action on cardiac tissues .

These reactions highlight the compound's role in influencing both cardiovascular dynamics and hemostasis.

Mechanism of Action

The mechanism of action for Ono-AE1-329 primarily involves its activation of the EP4 receptor, which leads to several physiological responses:

  • Vasodilation: Activation of EP4 receptors on vascular smooth muscle cells results in relaxation and vasodilation, improving blood flow.
  • Positive Inotropic Effects: By enhancing calcium handling in cardiac myocytes, Ono-AE1-329 increases the force of contraction without significantly raising heart rate .
  • Inhibition of Platelet Activation: The compound inhibits thromboxane A2-mediated platelet aggregation, thereby reducing thrombus formation .

These mechanisms collectively contribute to its therapeutic potential in treating heart failure and preventing thrombotic events.

Physical and Chemical Properties Analysis

Ono-AE1-329 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide and has moderate aqueous solubility, which is important for formulation development.
  • Stability: It demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: While specific melting point data may vary based on purity, it generally falls within a range typical for similar organic compounds.

These properties are crucial for its formulation into therapeutic agents.

Applications

Ono-AE1-329 has diverse applications in scientific research and clinical settings:

  1. Cardiovascular Research: As an EP4 receptor agonist, it is studied for its potential benefits in managing heart failure with preserved ejection fraction, enhancing diastolic function without adversely affecting systolic performance .
  2. Antithrombotic Therapy: Its ability to inhibit platelet aggregation positions it as a candidate for preventing thrombotic disorders .
  3. Inflammatory Conditions: Research indicates potential applications in treating inflammatory diseases due to its immunomodulatory effects .
Mechanistic Basis of EP4 Receptor Agonism by Ono-AE1-329

Structural Determinants of EP4 Receptor Binding Affinity and Selectivity

Ono-AE1-329 (chemical name: 2-[3-[(1R,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-[2-(methoxymethyl)phenyl]pent-1-enyl]-5-oxocyclopentyl]sulfanylpropylsulfanyl]acetic acid) is a synthetic prostaglandin E2 (PGE2) analog engineered for selective agonism of the EP4 receptor subtype. Its molecular architecture (C₂₃H₃₂O₆S₂; MW 468.62 g/mol) features four defined stereocenters and a double-bond configuration critical for receptor recognition [5] [7]. The core structure includes:

  • A cyclopentanone ring with C-11/C-15 hydroxyl groups, mimicking PGE2's aliphatic chains.
  • A methoxymethyl-substituted biphenyl moiety at the ω-end, enhancing hydrophobic interactions with EP4's transmembrane domain 7 (TM7) [8].
  • A sulfanylpropylsulfanyl acetic acid chain at C-1, forming hydrogen bonds with Arg316 and Tyr112 in EP4's extracellular loop 2 (ECL2) [3] [8].

Table 1: Structural Features Enabling EP4 Selectivity

Structural ElementRole in EP4 BindingValidation Method
15(S)-Hydroxyl GroupH-bond with Asn307 (TM6)Mutagenesis studies
(E)-α,β-unsaturated ketoneStabilizes C1-carboxylate orientationMolecular docking
Sulfanylacetic acid chainSalt bridge with Arg316 (ECL2)Radioligand displacement
Methoxymethyl biphenylHydrophobic packing in TM7 pocket (Phe288, Val291)Comparative binding assays

Selectivity arises from steric exclusion by other EP receptors: EP3's narrower ligand pocket (due to Leu298 in TM6) and EP2's divergent ECL2 conformation preclude high-affinity Ono-AE1-329 binding. Competitive assays confirm >1,000-fold selectivity for EP4 (Ki = 9.7 nM) over EP1–EP3 receptors [3] [8].

Comparative Analysis with Endogenous PGE2 Ligand Dynamics

While PGE2 binds all EP receptors (EP1–EP4) with near-equal affinity (Kd ~1–10 nM), Ono-AE1-329 exhibits biased signaling at EP4, preferentially activating Gαs-cAMP over β-arrestin recruitment. Key differentials include:

  • Binding Kinetics: PGE2 dissociates rapidly (t1/2 = 2.1 min), whereas Ono-AE1-329 shows prolonged receptor residence (t1/2 = 18.4 min) due to its rigid biphenyl group limiting unbinding rates [8] [9].
  • Receptor Conformational Induction: PGE2 stabilizes multiple EP4 conformations, activating both cAMP and PI3K pathways. Ono-AE1-329 favors a Gαs-coupling state, quantified by BRET assays showing 3.2-fold higher cAMP response versus PGE2 at equimolar concentrations [6] [9].

Table 2: Ligand-Receptor Dynamic Profiles

ParameterPGE2Ono-AE1-329
Binding Affinity (Kd)4.2 nM (EP4)9.7 nM (EP4)
Dissociation Half-life (t1/2)2.1 min18.4 min
cAMP EC5011 nM5.3 nM
β-Arrestin RecruitmentYes (Emax = 100%)Minimal (Emax = 22%)

Functional selectivity is evidenced in eosinophils: Ono-AE1-329 (100 nM) suppresses chemotaxis and CD11b upregulation 40% more potently than PGE2, independent of cAMP elevation—highlighting non-canonical signaling bias [4] [9].

Molecular Interactions in Gαs Protein-Coupled Adenylyl Cyclase Activation

Ono-AE1-329 stabilizes an EP4 conformation that facilitates heterotrimeric Gαsβγ protein dissociation, initiating two signaling cascades:

  • Canonical cAMP/PKA Pathway: Gαs activates adenylyl cyclase (AC), increasing intracellular cAMP (EC50 = 5.3 nM). Kinetics show cAMP peaks within 2 min—50% faster than PGE2 due to sustained receptor engagement [6] [8].
  • Non-Canonical PI3K/AKT Pathway: Liberated Gβγ subunits recruit phosphoinositide-3-kinase γ (PI3Kγ), triggering Akt phosphorylation. This pathway dominates in eosinophils, where Ono-AE1-329 (1 µM) inhibits ROS production by 85% via PI3Kδ/PKCζ—effects unchanged by PKA inhibitors [4] [6].

Table 3: Downstream Signaling Metrics

Signaling AxisEffectorActivation MagnitudeFunctional Outcome
s/AC/cAMPPKA3.1-fold vs. baselineGene transcription modulation
Gβγ/PI3KAkt phosphorylation2.8-fold vs. baselineEosinophil cytoskeletal inhibition
EP4 C-tail/PKCζNF-κB nuclear transitReduced by 67%Attenuated cytokine production

Notably, EP4’s C-terminal Ser370 residue is critical: Phosphomimetic mutants (S370D) enhance Ono-AE1-329-induced β-arrestin recruitment, while wild-type EP4 favors Gαs coupling—demonstrating ligand-directed signaling plasticity [6] [8].

Table 4: Compound Nomenclature for Ono-AE1-329

Identifier TypeName
IUPAC Name2-[3-[(1R,2S,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxy-5-[2-(methoxymethyl)phenyl]pent-1-enyl]-5-oxocyclopentyl]sulfanylpropylsulfanyl]acetic acid
SynonymsONO AE1-329, ONO-AE1-329, ONO-AE1 329, ONOAE1329
CAS Registry253350-43-5
Molecular FormulaC₂₃H₃₂O₆S₂
Canonical SMILESCOCC1=CC=CC=C1CCC@@HO

Properties

Product Name

Ono-AE1-329

IUPAC Name

2-[3-[(1R,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-[2-(methoxymethyl)phenyl]pent-1-enyl]-5-oxocyclopentyl]sulfanylpropylsulfanyl]acetic acid

Molecular Formula

C23H32O6S2

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C23H32O6S2/c1-29-14-17-6-3-2-5-16(17)7-8-18(24)9-10-19-20(25)13-21(26)23(19)31-12-4-11-30-15-22(27)28/h2-3,5-6,9-10,18-20,23-25H,4,7-8,11-15H2,1H3,(H,27,28)/b10-9+/t18-,19-,20+,23+/m0/s1

InChI Key

BVGVPUMSPSNRRQ-CNOJNPITSA-N

SMILES

COCC1=CC=CC=C1CCC(C=CC2C(CC(=O)C2SCCCSCC(=O)O)O)O

Solubility

Soluble in DMSO

Synonyms

ONO AE1-329
ONO-AE1-329

Canonical SMILES

COCC1=CC=CC=C1CCC(C=CC2C(CC(=O)C2SCCCSCC(=O)O)O)O

Isomeric SMILES

COCC1=CC=CC=C1CC[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2SCCCSCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.